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molecular formula C15H16ClNO B8376939 5-(4-Chlorobenzyl)-5-cyano-2,2-dimethylcyclopentanone

5-(4-Chlorobenzyl)-5-cyano-2,2-dimethylcyclopentanone

Cat. No. B8376939
M. Wt: 261.74 g/mol
InChI Key: WIZODEKGBHNUQS-UHFFFAOYSA-N
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Patent
US06344580B1

Procedure details

A 60% mineral oil suspension of sodium hydride (12.7 g, 0.31 mole) in dimethylformamide under nitrogen, is treated with cyano-2,2-dimethylcyclopentanone over a 50 minute period at ice-bath temperatures, then with a solution of 4-chloro-benzyl chloride (50.2 g, 0.31 mole) over a 30 minute period, stirred for 5 hours and quenched with water. The resultant mixture is extracted with ethyl acetate. The extracts are combined, washed with water and concentrated in vacuo to afford a solid residue. The residue is titurated with hexane to afford the title product as white crystals, 59.3 g (72.6% yield), mp 101°-103° C., identified by gas chromatography.
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cyano-2,2-dimethylcyclopentanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
72.6%

Identifiers

REACTION_CXSMILES
[H-].[Na+].C([CH:5]1[CH2:9][CH2:8][C:7](=[O:10])[C:6]1([CH3:12])[CH3:11])#N.[Cl:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18]Cl)=[CH:16][CH:15]=1.CCCCCC.[CH3:28][N:29](C)C=O>>[Cl:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18][C:8]2([C:28]#[N:29])[C:7](=[O:10])[C:6]([CH3:11])([CH3:12])[CH2:5][CH2:9]2)=[CH:16][CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
12.7 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
cyano-2,2-dimethylcyclopentanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1C(C(CC1)=O)(C)C
Step Three
Name
Quantity
50.2 g
Type
reactant
Smiles
ClC1=CC=C(CCl)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
The resultant mixture is extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a solid residue

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=CC=C(CC2(CCC(C2=O)(C)C)C#N)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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